2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol
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Overview
Description
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons that have significant applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the reaction of 7-chloro-9H-fluorene with diethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The chloro and diethanol functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: A related compound with similar structural features but lacking the diethanol functional groups.
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: Another similar compound with different functional groups and reactivity.
Uniqueness
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol is unique due to the presence of both chloro and diethanol functional groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
6583-86-4 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[(7-chloro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2 |
InChI Key |
VEANBNLSBJNFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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